molecular formula C9H16N4O2S B13938875 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-

Cat. No.: B13938875
M. Wt: 244.32 g/mol
InChI Key: UKFZVRRTHFDFDF-UHFFFAOYSA-N
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Description

The compound 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- (CAS RN: 440102-85-2) is a pyridine-based sulfonamide derivative with the molecular formula C₉H₁₆N₄O₂S and an average mass of 244.313 g/mol . Its structure features a sulfonamide group at the 3-position of the pyridine ring and a 6-[(2-amino-2-methylpropyl)amino] substituent.

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

6-[(2-amino-2-methylpropyl)amino]pyridine-3-sulfonamide

InChI

InChI=1S/C9H16N4O2S/c1-9(2,10)6-13-8-4-3-7(5-12-8)16(11,14)15/h3-5H,6,10H2,1-2H3,(H,12,13)(H2,11,14,15)

InChI Key

UKFZVRRTHFDFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Chloropyridine-3-sulfonamide

A common synthetic route involves reacting 4-chloro-3-pyridinesulfonamide (or analogous chloropyridine sulfonamide derivatives) with amines under heated aqueous conditions to substitute the chlorine atom with the desired amino group.

Example from Related Compound Synthesis:

  • Preparation of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide involved reacting 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine in water at 90°C for 3 hours.
  • After reaction completion (monitored by HPLC), the mixture was neutralized to pH 7-8, precipitating the product, which was purified by filtration and recrystallization from methanol and water to yield >99.8% purity.

This method suggests a similar approach could be applied for 6-[(2-amino-2-methylpropyl)amino]- substitution by using 6-chloro-3-pyridinesulfonamide as the substrate and 2-amino-2-methylpropylamine as the nucleophile.

Amination Using 2-Amino-2-methylpropylamine

The key step for the target compound is the introduction of the 2-amino-2-methylpropyl group at the 6-position of the pyridine ring. This is typically achieved by nucleophilic substitution:

  • Reaction Conditions:

    • Solvent: Water or polar aprotic solvents (e.g., methanol, acetone)
    • Temperature: Elevated (around 80–90°C)
    • Reaction Time: Several hours (3–18 h depending on conditions)
    • pH Adjustment: After reaction, neutralization with sodium bicarbonate or acid to precipitate product
  • Purification:

    • Filtration of precipitate
    • Recrystallization from methanol/water mixtures
    • Activated charcoal treatment to remove colored impurities

This method ensures high purity and yield, as demonstrated in similar sulfonamide syntheses.

Alternative Synthetic Routes and Catalytic Methods

While direct nucleophilic substitution is the main method, other synthetic strategies reported in the literature for pyridine sulfonamide derivatives include:

  • Multi-component Reactions (MCRs):
    Some studies report pseudo-four-component or three-component reactions for related pyridine derivatives, involving condensation of malononitrile, aldehydes, and thiols under catalytic conditions to form functionalized pyridines. However, these are more applicable to sulfanyl or dicarbonitrile pyridine scaffolds and less directly relevant to the sulfonamide with aminoalkyl substitution.

  • Diazotization and Sulfonation Approaches:
    Preparation of sulfonamide intermediates via diazotization of aminopyridines followed by sulfonation and amidation has been documented. This approach can be used to prepare chloropyridine sulfonamide intermediates that are subsequently aminated.

  • Catalytic Amination:
    Use of catalysts such as potassium carbonate in acetone or other bases can facilitate amination reactions under reflux. These conditions may improve reaction rates and yields.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes/Outcome Source
1 6-Chloro-3-pyridinesulfonamide + 2-amino-2-methylpropylamine Heated aqueous solution, ~90°C, 3–6 h Inferred from
2 pH adjustment to 7-8 with saturated NaHCO3 Product precipitation and isolation by filtration
3 Recrystallization from MeOH/H2O, activated charcoal treatment Purification to >99% purity
4 Alternative: Catalytic amination in acetone with K2CO3 Reflux 18 h, improved yield
5 Preparation of sulfonamide intermediate via diazotization/sulfonation Precursor synthesis for amination step

Research Findings and Analytical Data

  • Purity and Yield:
    High purity (>99%) can be achieved by careful pH control and recrystallization steps. Yields typically range from 80% to 92% in related sulfonamide syntheses.

  • Characterization:
    Proton NMR spectra confirm substitution patterns on the pyridine ring and amine side chains. For example, signals corresponding to methyl groups, aromatic protons, and amino protons are diagnostic.

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and confirm completion before isolation.

Chemical Reactions Analysis

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like thiols or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-":

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-, also known as C9H16N4O2S, is a chemical compound with a specific structure . MolCore offers this chemical with CAS No.440102-85-2 .

While the search results do not provide direct applications of "3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-", they do highlight the potential uses of related compounds as adenosine kinase inhibitors .

Adenosine Kinase Inhibitors

  • Action and Uses: Adenosine kinase inhibitors can increase local adenosine concentrations at sites of tissue injury, enhancing cytoprotection. They may be effective therapies for disorders that benefit from the potentiation of adenosine .
  • Potential Applications: Such compounds may be useful in treating ischemic conditions like cerebral ischemia, myocardial ischemia, angina, stroke, and thrombotic conditions, as well as neurological disorders like epilepsy, anxiety, schizophrenia, and pain . They may also be relevant in treating inflammation, arthritis, immunosuppression, sepsis, diabetes, and gastrointestinal dysfunctions .
  • Examples of related compounds: 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds have been identified as adenosine kinase inhibitors . Examples of these compounds include:
    • 4-(N-(2J-dihydroxypropyl)amino)-5-(3-bromophenyl)-7-(6-mo ⁇ holinyl-3- pyridinyl)pyrido[2.3-d]pyrimidine
    • 4-amino-5-(2-phenylethyl)-7-(4-diethylaminophenyl)pyrido[2J-d]pyrimidine
    • 4-amino-5-(2-methylpropyl)-7-(4-diethylaminophenyl)pyrido[2J-d]pyrimidine
    • 4-amino-5-(butyl)-7-(4-diethylaminophenyl)pyrido[2,3-d]pyrimidine
    • 4-amino-5-(3,5-diclorophenyl)-7-(6-(l,4-dioxa-8-azaspiro[4J]decan-8-yl)-3- pyridyl)pyrido[2J-d]pyrimidine

Related compounds

  • Pyridinesulfonylureas are a class of compounds with herbicidal applications .
  • 3-Pyridinesulfonamide, 2-amino-6-methyl- is another related compound .

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- with key analogs from the evidence:

Compound Substituent Position Key Functional Groups Molecular Weight Reported Bioactivity
Target Compound 6-position 2-Amino-2-methylpropylamino, sulfonamide 244.31 g/mol Not reported in evidence
Compound 21 (N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide) 4-position 4-Chlorophenylcarbamoyl, dichlorophenylpiperazine ~552.3 g/mol Anticancer (GI₅₀: 13.6–14.9 µM)
Compound 12 (4-(Benzylthio)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) 4-position Benzylthio, 4-chlorophenylcarbamoyl ~447.9 g/mol Not explicitly reported
Torsemide Related Compound A (4-[(3-methylphenyl)amino]-3-pyridinesulfonamide) 4-position 3-Methylphenylamino 263.32 g/mol Pharmaceutical impurity reference
Key Observations:

Substituent Position : The target compound is substituted at the 6-position of the pyridine ring, whereas most analogs in the evidence (e.g., Compounds 12, 21) feature modifications at the 4-position . This positional difference may influence electronic properties and target binding .

Analogs with aryl carbamoyl groups (e.g., 4-chlorophenylcarbamoyl) show enhanced anticancer activity, suggesting that electron-withdrawing substituents improve bioactivity .

Molecular Weight : The target compound has a lower molecular weight (244.31 g/mol) compared to piperazine- or carbamoyl-containing analogs (>260 g/mol), which may affect pharmacokinetic properties like membrane permeability.

Biological Activity

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- (CAS Number: 440102-85-2) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H16N4O2S
  • Molecular Weight : 244.314 g/mol
  • LogP : 2.4326
  • Polar Surface Area (PSA) : 119.48 Ų

These properties suggest that the compound is moderately lipophilic and may have suitable permeability for biological membranes, which is crucial for its potential therapeutic applications .

3-Pyridinesulfonamide derivatives are known to exhibit various biological activities, primarily due to their ability to inhibit specific enzymes or pathways. The sulfonamide group is a key feature in many pharmacologically active compounds, particularly those targeting bacterial infections and cancer cells.

  • Inhibition of Enzymes : Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making these compounds effective as antibacterial agents .
  • Potential Anticancer Activity : Some studies have indicated that pyridine derivatives can inhibit DNA repair mechanisms by targeting DNA-dependent protein kinases (DNA-PK). This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by treatments such as radiation or chemotherapy .

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-pyridinesulfonamide possess significant antimicrobial properties. For instance, a study evaluating a series of sulfonamide derivatives found that modifications at the pyridine ring could enhance antibacterial activity against various strains of bacteria, including resistant strains .

Anticancer Studies

A notable case study involved the assessment of a related compound in murine xenograft models, where it was shown to exhibit monotherapy activity against tumors when combined with agents that induce DNA double-strand breaks (DSBs). The findings suggested that these compounds could be developed further for clinical applications in oncology .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against various bacterial strains
Anticancer MechanismsInhibition of DNA-PK enhances chemotherapy efficacy
Structure-Activity RelationshipModifications can enhance biological activity

Q & A

Q. What are the established synthetic routes for 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-?

Synthesis typically involves functionalization of the pyridine core. A common approach includes:

  • Step 1 : Sulfonamide introduction at the 3-position via sulfonation of pyridine derivatives.
  • Step 2 : Nucleophilic substitution at the 6-position using 2-amino-2-methylpropylamine under controlled pH (e.g., anhydrous conditions with DMF as solvent) .
  • Purity Optimization : Column chromatography (silica gel, methanol/ethyl acetate gradient) and recrystallization (ethanol/water) are recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, sulfonamide NH at δ 10–11 ppm) .
  • LC-MS : Confirm molecular ion peak (m/z 236.3134 for [M+H]⁺) and assess purity (>95% by HPLC, C18 column, acetonitrile/water mobile phase) .
    • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to detect impurities .

Q. What are the primary research applications of this compound in academic settings?

  • Pharmaceutical Probes : Acts as a precursor for kinase inhibitors due to its sulfonamide group, which mimics ATP-binding motifs .
  • Chemical Biology : Used to study enzyme-substrate interactions (e.g., fluorescence quenching assays with tryptophan-rich proteins) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model energy barriers for sulfonamide formation and amine substitution. ICReDD’s workflow integrates quantum calculations (e.g., Gaussian 16) with experimental validation to minimize trial-and-error .
  • Solvent Selection : COSMO-RS simulations predict solvent efficiency (e.g., DMF vs. DMSO) based on solvation free energy .

Q. What experimental design strategies resolve contradictions in reported yields for this compound?

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) systematically. For example, a 2³ factorial design identifies temperature (80–120°C) as the critical factor affecting yield .
  • Data Contradiction Analysis : Compare kinetic studies (Arrhenius plots) across literature to isolate discrepancies caused by side reactions (e.g., hydrolysis of the sulfonamide group under acidic conditions) .

Q. How can researchers investigate the compound’s reactivity in complex biological systems?

  • Isotopic Labeling : Incorporate ¹⁵N at the amino group to track metabolic fate via mass spectrometry .
  • Molecular Dynamics (MD) Simulations : Simulate binding dynamics with target proteins (e.g., GROMACS software) to predict off-target effects .

Methodological Challenges and Solutions

Q. What are the limitations of traditional purification methods for this compound?

  • Challenge : Co-elution of byproducts (e.g., unreacted pyridine derivatives) in silica chromatography.
  • Solution : Use reverse-phase HPLC with a gradient elution (0.1% TFA in water/acetonitrile) to resolve polar impurities .

Q. How do researchers validate the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. USP guidelines recommend light-resistant containers and inert atmospheres for long-term storage .

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